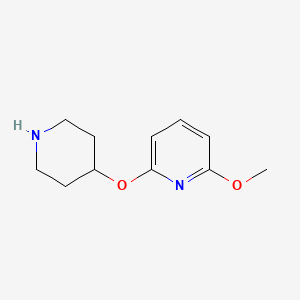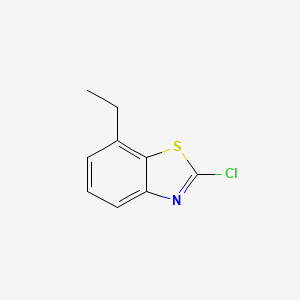
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyquinoline.
Reduction: The quinoline ring is reduced to a tetrahydroquinoline ring using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.
Hydrochloride Formation: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroquinoline ring to a fully saturated quinoline ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as an intermediate in the production of dyes and pigments.
Biology:
- Studied for its potential as an antioxidant due to its ability to scavenge free radicals.
- Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its potential use in the treatment of neurodegenerative diseases.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroquinoline-
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10;/h2-3,6,8,12H,4-5H2,1H3,(H,13,14);1H |
InChIキー |
WWVHASLHOAKLNP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NCCC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


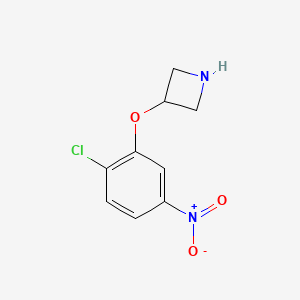
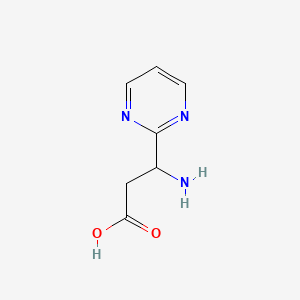
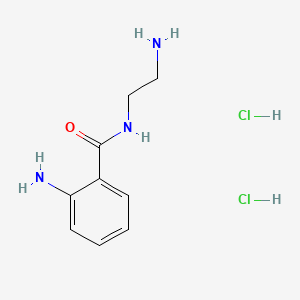
![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
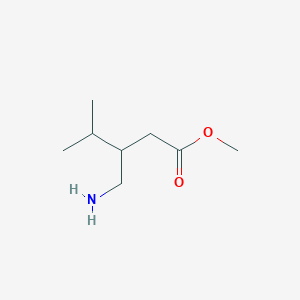
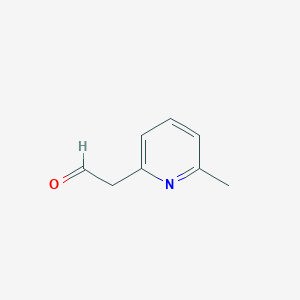


![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
